PXL770: An In-Depth Technical Guide on its Core Mechanism of Action
PXL770: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXL770 is a first-in-class, orally bioavailable, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By binding to a specific site on the AMPK complex, PXL770 induces a conformational change that leads to potent activation of the enzyme. This activation triggers a cascade of downstream signaling events that collectively work to restore metabolic balance. This technical guide provides a comprehensive overview of the mechanism of action of PXL770, detailing the underlying signaling pathways and summarizing key preclinical and clinical data. Detailed experimental protocols for the pivotal assays used to characterize this novel therapeutic agent are also provided to facilitate further research and development.
Core Mechanism of Action: Direct Allosteric Activation of AMPK
PXL770 functions as a direct activator of the AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. Unlike indirect AMPK activators that modulate upstream kinases or cellular AMP/ATP ratios, PXL770 binds directly to the AMPK heterotrimeric complex. This binding occurs at an allosteric site known as the allosteric drug and metabolism (ADaM) site, located at the interface of the α catalytic and β regulatory subunits.[1]
Upon binding, PXL770 induces a conformational change in the AMPK complex, leading to its activation. This allosteric activation has a dual effect: it directly enhances the kinase activity of the α subunit and protects the key threonine residue (Thr172) in the activation loop from dephosphorylation, thereby prolonging the activated state.[2]
Signaling Pathways Modulated by PXL770
The activation of AMPK by PXL770 initiates a series of downstream signaling events aimed at restoring cellular energy balance. These pathways are central to the therapeutic effects of PXL770 observed in various metabolic and rare diseases.
AMPK Signaling Cascade
The diagram below illustrates the central role of AMPK and its activation by PXL770, leading to the regulation of key metabolic pathways.
Caption: PXL770 directly activates AMPK, leading to the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy homeostasis.
Quantitative Data Summary
The therapeutic potential of PXL770 has been evaluated in numerous preclinical models and clinical trials. The following tables summarize the key quantitative findings.
Preclinical Efficacy of PXL770
| Animal Model | Disease | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Diet-Induced Obese (DIO)-NASH Mice | NASH | 35 mg/kg or 75 mg/kg PXL770 orally twice daily for 8 weeks | Reduced hepatic steatosis, ballooning, inflammation, and fibrogenesis.[3][4] | [3],[4] |
| Abcd1 Knockout (KO) Mice | X-linked Adrenoleukodystrophy (ALD) | 75 mg/kg PXL770 orally twice daily for 12 weeks | Normalized plasma Very Long-Chain Fatty Acids (VLCFA); reduced brain (-25%) and spinal cord (-32%) VLCFA levels.[5][6] | [5],[6] |
| Pkd1 Knockout (KO) Mice | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | 75 mg/kg PXL770 orally twice daily from 42 to 103 days of age | Reduced blood urea (B33335) by 47%, decreased cystic index by 26%, and lowered kidney weight to body weight ratio by 35%.[7][8] | [7],[8] |
| ob/ob Mice | Type 2 Diabetes | 75 mg/kg PXL770 orally twice daily for 5 days | Improved glucose tolerance.[9] | [9] |
| High-Fat Diet-Fed Mice | Insulin (B600854) Resistance | 35-75 mg/kg PXL770 orally twice daily for 6-8 weeks | Increased steady-state glucose infusion rate and decreased hepatic glucose production rate.[9] | [9] |
Clinical Trial Results for PXL770
| Trial Phase | Patient Population | Treatment | Primary/Key Secondary Outcomes | Reference |
| Phase 2a (STAMP-NAFLD) | 120 presumed NASH patients | 250 mg QD, 250 mg BID, 500 mg QD PXL770 or placebo for 12 weeks | 500 mg QD dose: 18% mean relative decrease in liver fat mass (p=0.0036 vs. placebo). Significant reduction in ALT and HbA1c.[10][11] | [10],[11] |
| Phase 2a | Male subjects with adrenomyeloneuropathy (AMN) | PXL770 for 12 weeks | Assessment of pharmacokinetics and pharmacodynamics, including changes in VLCFA and neurofilament light chain (NfL).[12] | [12] |
| Phase 1b | 12 overweight/obese patients with NAFLD and insulin resistance | 500 mg QD PXL770 or placebo for 4 weeks | Decreased de novo lipogenesis, improved glycemic parameters and indices of insulin sensitivity.[13] | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of PXL770 are provided below.
In Vitro AMPK Kinase Assay
Objective: To determine the direct activation of AMPK by PXL770.
Protocol:
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Expression and Purification of Recombinant AMPK:
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Human AMPK heterotrimeric complexes (e.g., α1β1γ1, α2β1γ1) are expressed in E. coli using tricistronic vectors.
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The complexes are purified using standard chromatography techniques.
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Kinase Reaction:
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The kinase reaction is typically performed in a 96-well plate format.
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Each well contains a reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 8% glycerol, 0.8 mM MgCl2), a peptide substrate (e.g., SAMS peptide), and [γ-³²P]ATP.
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Varying concentrations of PXL770 are added to the wells.
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The reaction is initiated by the addition of the purified AMPK enzyme.
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Incubation and Termination:
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The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).
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The reaction is terminated by the addition of phosphoric acid.
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Detection and Analysis:
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The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper and scintillation counting.
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The kinase activity is calculated as the amount of ³²P incorporated into the substrate per unit of time.
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EC50 values for PXL770 are determined by plotting the kinase activity against the log of the PXL770 concentration.
Note: Non-radioactive assay formats, such as those using fluorescence polarization or luminescence (e.g., ADP-Glo™ Kinase Assay), can also be employed.
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Western Blotting for AMPK Activation in Cells
Objective: To assess the phosphorylation of AMPK and its downstream target ACC in response to PXL770 treatment in cultured cells.
Protocol:
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Cell Culture and Treatment:
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Cells (e.g., primary hepatocytes, fibroblasts) are cultured in appropriate media.
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Cells are treated with various concentrations of PXL770 for a specified duration.
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Cell Lysis:
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Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification:
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The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
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-
SDS-PAGE and Western Blotting:
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Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
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The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).
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The membrane is incubated with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.
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The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection and Analysis:
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
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Seahorse XF Mitochondrial Respiration Assay
Objective: To evaluate the effect of PXL770 on mitochondrial function by measuring the oxygen consumption rate (OCR).[14][15][16][17][18]
Protocol:
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Cell Seeding and Treatment:
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Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.
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Cells are treated with PXL770 for the desired time.
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Assay Preparation:
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The cell culture medium is replaced with a Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.
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The sensor cartridge is hydrated and loaded with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
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Seahorse XF Analyzer Measurement:
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The Seahorse XF Analyzer measures the OCR in real-time.
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Basal respiration is measured, followed by sequential injections of the mitochondrial modulators to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
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Data Analysis:
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The OCR data are analyzed to determine key parameters of mitochondrial function.
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De Novo Lipogenesis (DNL) Assay in vivo
Objective: To measure the effect of PXL770 on the rate of new fat synthesis in the liver.[19][20]
Protocol:
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Animal Model and Treatment:
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A suitable animal model (e.g., C57BL/6J mice) is used.
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Animals are treated with PXL770 or vehicle.
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Stable Isotope Labeling:
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Animals are provided with deuterated water (D₂O) in their drinking water to label the body water pool.
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Fructose (B13574) Challenge:
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To stimulate DNL, animals are fasted and then given an oral gavage of fructose.
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Sample Collection and Analysis:
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Blood samples are collected at various time points after the fructose challenge.
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Lipids are extracted from the plasma, and the incorporation of deuterium (B1214612) into newly synthesized fatty acids (e.g., palmitate) in triglycerides is measured by gas chromatography-mass spectrometry (GC-MS).
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Calculation of Fractional DNL:
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The fractional DNL is calculated as the percentage of newly synthesized fatty acids in the total fatty acid pool.
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Experimental Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of a direct AMPK activator like PXL770.
Caption: A streamlined workflow for the development of a direct AMPK activator, from initial in vitro screening to clinical trials.
Conclusion
PXL770 represents a novel therapeutic approach that targets the central metabolic regulator, AMPK. Its direct allosteric mechanism of action leads to the modulation of key signaling pathways involved in energy metabolism, inflammation, and fibrosis. The robust preclinical and clinical data summarized in this guide support the continued development of PXL770 for the treatment of a range of metabolic and rare diseases. The detailed experimental protocols provided herein are intended to serve as a valuable resource for the scientific community to further investigate the therapeutic potential of direct AMPK activation.
References
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- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Beneficial Effects of the Direct AMP-Kinase Activator PXL770 in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. medchemexpress.com [medchemexpress.com]
- 10. Poxel Announces Positive Results From Phase 2a NASH Trial With PXL770, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]
- 11. Efficacy and safety of PXL770, a direct AMP kinase activator, for the treatment of non-alcoholic fatty liver disease (STAMP-NAFLD): a randomised, double-blind, placebo-controlled, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beneficial Effects of the Direct AMP-Kinase Activator PXL770 in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 16. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
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